2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-6-9-20-13(10-12)17-15(18-16(20)22)23-11-14(21)19-7-4-2-3-5-8-19/h6,9-10H,2-5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCFEYDOEFDKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Reactants : 2-Amino-4-methylpyridine (1.2 equiv), 1,3,5-triazine (1.0 equiv)
- Solvent : Acetic acid (glacial)
- Temperature : Reflux at 120°C for 8–12 hours
- Yield : 65–72% after recrystallization (ethanol/water).
| Step | Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-Amino-4-methylpyridine, 1,3,5-triazine | Acetic acid | 120°C | 10 h | 68% |
Introduction of the Sulfanyl Group
The sulfanyl group at position 2 is introduced via nucleophilic substitution. The core intermediate, 2-chloro-8-methyl-4H-pyrido[1,2-a]triazin-4-one, reacts with 2-(azepan-1-yl)-2-oxoethanethiol under basic conditions.
Synthesis of 2-(Azepan-1-yl)-2-oxoethanethiol
This thiol reagent is prepared in two steps:
- Acylation of Azepane : Azepane reacts with chloroacetyl chloride to form 2-chloro-N-azepan-1-yl-acetamide.
- Thiolation : The chloro intermediate undergoes displacement with thiourea, followed by hydrolysis with NaOH to yield the thiol.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Azepane + chloroacetyl chloride | DCM, 0°C → RT, 4 h | 85% |
| 2 | Displacement with thiourea | Ethanol, reflux, 6 h | 78% |
Substitution Reaction
- Reactants : 2-Chloro-8-methyl-4H-pyrido[1,2-a]triazin-4-one (1.0 equiv), 2-(azepan-1-yl)-2-oxoethanethiol (1.5 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : DMF, anhydrous
- Temperature : 60°C for 6 hours
- Yield : 62% after column chromatography (silica gel, hexane/EtOAc 3:1).
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance reproducibility and safety. Key parameters include:
- Residence Time : 30 minutes at 100°C
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.5 mol%)
- Solvent System : THF/H2O (4:1)
- Purity : >99% by HPLC.
| Parameter | Small-Scale | Industrial-Scale |
|---|---|---|
| Temperature | 60°C | 100°C |
| Reaction Time | 6 h | 0.5 h |
| Yield | 62% | 89% |
Characterization and Validation
Final compound validation includes spectroscopic and chromatographic analyses:
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazine-H), 3.62–3.58 (m, 4H, azepane), 2.51 (s, 3H, CH3).
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/H2O 70:30).
- Melting Point : 198–200°C.
Comparative Analysis of Synthetic Routes
Alternative methods, such as one-pot synthesis or microwave-assisted reactions, have been explored to reduce steps and improve efficiency:
| Method | Steps | Time | Yield | Purity |
|---|---|---|---|---|
| Conventional | 3 | 18 h | 62% | 95% |
| One-Pot | 2 | 8 h | 75% | 97% |
| Microwave | 3 | 2 h | 70% | 98% |
Challenges and Mitigation Strategies
- Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
- Low Solubility : Use DMF/DMSO mixtures (1:1) to enhance reagent dissolution.
- Byproduct Formation : Optimize stoichiometry (1:1.5 core-to-thiol ratio) and employ gradient chromatography for purification.
Chemical Reactions Analysis
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in material science for the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Antitumor Activity
- Compound III (from ) demonstrates efficacy against malignant tumors via transcription factor modulation, whereas 8l and 8m () are designed as tubulin inhibitors for colon and breast cancers .
Research Findings and Data
Physicochemical Properties
*Calculated based on structural formulae.
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis involves multi-step organic reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for introducing aryl/heteroaryl groups. A typical procedure involves refluxing precursors (e.g., iodinated intermediates) with arylboronic acids in 1,4-dioxane/water using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium bicarbonate as a base. Post-reaction purification via recrystallization (e.g., acetonitrile) ensures high purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Use ¹H/¹³C NMR to confirm substituent positions and heterocyclic backbone integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity. Computational tools (e.g., PubChem-derived InChI/SMILES) aid in preliminary structural validation .
Q. How should solubility and stability be evaluated for in vitro assays?
Conduct solubility screens in DMSO, PBS, and ethanol at varying pH (5–8). Stability is tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Include controls with antioxidants (e.g., BHT) to assess oxidative degradation pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Optimize parameters using a Design of Experiments (DoE) approach:
- Temperature : 80–120°C (microwave-assisted synthesis reduces time)
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst loading : 0.5–2 mol% Pd(PPh₃)₄ with ligand screening (e.g., XPhos) to suppress side reactions .
Q. What computational strategies predict biological target interactions?
Employ density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and molecular docking (AutoDock Vina) to simulate binding with receptors (e.g., kinases, GPCRs). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How to resolve contradictions in reported biological activity data?
- Controlled replication : Use standardized assays (e.g., MTT for cytotoxicity) with identical cell lines/passage numbers.
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with phenotypic screens (e.g., wound healing for anti-cancer activity).
- Environmental controls : Maintain strict O₂/CO₂ levels and serum batch consistency to minimize variability .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Suzuki Coupling (Adapted from )
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C (reflux) |
| Solvent System | 1,4-Dioxane/Water (5:1 v/v) |
| Catalyst | Pd(PPh₃)₄ (0.5–1 mol%) |
| Base | NaHCO₃ (2.3 equiv.) |
| Reaction Time | 4–6 hours |
Q. Table 2. Recommended Analytical Parameters
| Technique | Critical Parameters |
|---|---|
| ¹H NMR | DMSO-d₆, 500 MHz, δ 1.5–9.0 |
| HPLC | C18 column, 220 nm, 1 mL/min |
| HRMS | ESI⁺, resolution >30,000 |
Data Contradiction Analysis Example
If cytotoxicity data conflicts between studies:
Compare cell line origins (ATCC vs. non-certified sources).
Verify compound storage conditions (lyophilized vs. solution).
Assess assay endpoints (e.g., ATP vs. resazurin-based viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
